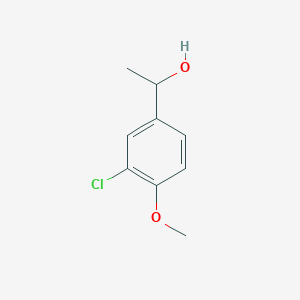
CYCLOMETHICONE 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclomethicone 4 is a cyclic siloxane compound, specifically a tetramer, with the chemical formula [(CH₃)₂SiO]₄. It is a type of cyclomethicone, which are fully methylated cyclic siloxanes containing repeating units of [−(CH₃)₂SiO−]ₙ, where n is 4, 5, 6, or a mixture of them . This compound is primarily used as an emollient and solvent in cosmetic formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclomethicone 4 is synthesized through the hydrolysis and condensation of dimethyldichlorosilane. The reaction involves the following steps:
Hydrolysis: Dimethyldichlorosilane is hydrolyzed in the presence of water to form dimethylsilanediol.
Condensation: The dimethylsilanediol undergoes condensation reactions to form cyclic tetramers, pentamers, and hexamers.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of controlled hydrolysis and condensation processes. The reaction conditions are optimized to favor the formation of the tetramer (n=4) over other cyclic siloxanes. The product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Cyclomethicone 4 primarily undergoes the following types of reactions:
Oxidation: this compound can be oxidized to form silanols and siloxane oligomers.
Substitution: It can undergo substitution reactions where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides and organometallic compounds are used for substitution reactions.
Major Products
Oxidation: The major products are silanols and siloxane oligomers.
Substitution: The major products depend on the substituent introduced, such as alkyl or aryl siloxanes.
Scientific Research Applications
Cyclomethicone 4 has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reaction medium in various chemical reactions.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Industry: Widely used in the cosmetics industry as an emollient and solvent in products such as lotions, creams, and hair care products
Mechanism of Action
Cyclomethicone 4 exerts its effects primarily through its physical properties rather than chemical interactions. It acts as an emollient by forming a thin, non-greasy film on the skin, which helps to retain moisture and improve skin texture. The compound’s low surface tension allows it to spread easily and evenly on the skin, enhancing the delivery of active ingredients in cosmetic formulations .
Comparison with Similar Compounds
Similar Compounds
Cyclopentasiloxane (Cyclomethicone 5): A cyclic siloxane with five repeating units.
Cyclohexasiloxane (Cyclomethicone 6): A cyclic siloxane with six repeating units.
Uniqueness
Cyclomethicone 4 is unique due to its specific ring size (tetramer), which imparts distinct physical and chemical properties. Compared to cyclopentasiloxane and cyclohexasiloxane, this compound has a lower molecular weight and higher volatility, making it particularly suitable for applications requiring rapid evaporation and a lightweight feel .
Properties
CAS No. |
69430-24-6 |
|---|---|
Molecular Formula |
C24H25NO6 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(E)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-en-1-one |
InChI |
InChI=1S/C24H25NO6/c1-27-21-13-16(14-22-24(21)31-12-11-30-22)4-7-23(26)25-8-2-3-18(25)17-5-6-19-20(15-17)29-10-9-28-19/h4-7,13-15,18H,2-3,8-12H2,1H3/b7-4+ |
InChI Key |
WHNGJXOBHSFKGR-QPJJXVBHSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1OCCO2)/C=C/C(=O)N3CCCC3C4=CC5=C(C=C4)OCCO5 |
Canonical SMILES |
COC1=CC(=CC2=C1OCCO2)C=CC(=O)N3CCCC3C4=CC5=C(C=C4)OCCO5 |
Synonyms |
CYCLOMETHICONE 4 (200 MG); Cyclicdimethylpolysiloxane; cyclopolydimethylsiloxane; cyclosiloxanes,di-me; dimethylcyclopolysiloxane; dowcorning344; dowcorning344fluid; dowcorningx2-1401 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



